molecular formula C12H11NO5S B2459241 methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate CAS No. 860611-92-3

methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B2459241
CAS No.: 860611-92-3
M. Wt: 281.28
InChI Key: PENGWZAQQBGMQQ-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features a formyl group, a methylsulfonyl group, and a carboxylate ester group attached to the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the formylation of the indole ring, followed by the introduction of the methylsulfonyl group and the esterification of the carboxyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to replace the methylsulfonyl group.

Major Products Formed

    Oxidation: Methyl 3-carboxy-1-(methylsulfonyl)-1H-indole-2-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-1-(methylsulfonyl)-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indole compounds.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the methylsulfonyl group can enhance the compound’s solubility and stability. The indole ring provides a scaffold that can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-formyl-1H-indole-2-carboxylate: Lacks the methylsulfonyl group, making it less soluble and stable.

    Methyl 3-formyl-1-(methylthio)-1H-indole-2-carboxylate: Contains a methylthio group instead of a methylsulfonyl group, which may alter its reactivity and biological activity.

    Methyl 3-formyl-1-(methylamino)-1H-indole-2-carboxylate: Features a methylamino group, potentially affecting its interaction with biological targets.

Uniqueness

Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate is unique due to the presence of the methylsulfonyl group, which enhances its solubility and stability compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.

Properties

IUPAC Name

methyl 3-formyl-1-methylsulfonylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5S/c1-18-12(15)11-9(7-14)8-5-3-4-6-10(8)13(11)19(2,16)17/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENGWZAQQBGMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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